molecular formula C13H16N4OS B4511862 2-(isopropylamino)-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide

2-(isopropylamino)-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide

Cat. No. B4511862
M. Wt: 276.36 g/mol
InChI Key: ZPCHLCNKEKGBJZ-UHFFFAOYSA-N
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Description

Thiazole derivatives, including compounds similar to "2-(isopropylamino)-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide," are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds often serve as key frameworks in the development of new therapeutic agents targeting a wide range of biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the condensation of amides with halogenated compounds or the cyclization of thioamides. For example, the synthesis of various N-alkyl-4-chloro-2-pyridine carboxamides has been achieved from corresponding amines and 4-chloropyridine-2-carboxylic acid methyl ester, indicating a general approach that could be adapted for the synthesis of the compound (Pan Qing-cai, 2011).

Molecular Structure Analysis

Thiazole derivatives exhibit varied molecular structures depending on the substituents attached to the thiazole ring. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate their structures. For instance, stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides provided insights into the configurations of stereogenic centers, which is crucial for understanding the molecular structure and activity (Öznur Demir-Ordu et al., 2015).

properties

IUPAC Name

2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-9(2)16-13-17-11(8-19-13)12(18)15-7-10-3-5-14-6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCHLCNKEKGBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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